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Compound of Interest

Compound Name: Cyclohexylbenzene

Cat. No.: B7769038

This guide provides a comprehensive overview of the key thermochemical data for
cyclohexylbenzene, tailored for researchers, scientists, and professionals in drug

development. The information is compiled from critically evaluated data sources, ensuring
reliability and accuracy.

Thermochemical Data of Cyclohexylbenzene

The following tables summarize the essential thermochemical properties of

cyclohexylbenzene in its liquid and gaseous states. This data is crucial for understanding its
behavior in chemical reactions and for process design.

Table 1: Enthalpy Data for Cyclohexylbenzene
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Property State Value Units Reference
Standard Net
Enthalpy of o
) Liquid -6688.0+ 1.2 kJ/mol [1]
Combustion,
AcH°
Standard Molar
Enthalpy of Liquid -100.8 +1.3 kJ/mol [1]
Formation, AfH®
Standard Molar
Enthalpy of Gas -40.5+1.3 kJ/mol [2]
Formation, AfH®
Enthalpy of
Vaporization, Liquid 60.3+£0.1 kJ/mol [2]
AvapH
Enthalpy of
) Crystal 13.9+0.1 kJ/mol [2]
Fusion, AfusH
Table 2: Heat Capacity and Entropy Data for Cyclohexylbenzene
. Temperatur
Property State Value Units Reference
e (K)
Molar Heat o
_ Liquid 253.5 J/mol-K 298.15 [1]
Capacity, Cp
Standard
Molar Liquid 333.1+£2.0 J/mol-K 298.15 [3]
Entropy, S°
Standard
Molar Ideal Gas 433.9+4.4 J/mol-K 298.15 [3]
Entropy, S°
Experimental Protocols
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The thermochemical data presented in this guide are derived from meticulous experimental
work. The primary methods employed in the cited literature include combustion calorimetry and
differential scanning calorimetry.

2.1. Combustion Calorimetry

The standard enthalpy of combustion of cyclohexylbenzene was determined using a rotating-
bomb calorimeter.

e Apparatus: A platinum-lined, rotating-bomb calorimeter was used to ensure complete
combustion and to bring all final products into a uniform state.

o Sample Preparation: The cyclohexylbenzene sample, with a purity greater than 99.9%, was
sealed in a polyester bag. A known mass of the sample was placed in a platinum crucible.

e Procedure: The bomb was charged with 3.04 MPa of pure oxygen. The sample was ignited
by a cotton fuse. The bomb was rotated to ensure that the final solution was saturated with
carbon dioxide and that all surfaces were washed with the solution.

o Data Analysis: The energy equivalent of the calorimeter was determined using benzoic acid
as a standard. The corrected temperature rise was measured, and corrections were made
for the heat of formation of nitric acid from the residual nitrogen in the bomb. The standard
enthalpy of combustion was then calculated from the experimental data. The uncertainty in
the values is the final overall standard deviation.

2.2. Differential Scanning Calorimetry (DSC)

The heat capacities and enthalpy of fusion of cyclohexylbenzene were determined using
differential scanning calorimetry.

o Apparatus: A differential scanning calorimeter capable of operating in the temperature range
of 220 K to 475 K was utilized.

o Sample Preparation: A known mass of the high-purity cyclohexylbenzene sample was
hermetically sealed in an aluminum pan.
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e Procedure: The sample was cooled to the starting temperature and then heated at a
constant rate. The differential heat flow to the sample and a reference pan was measured as

a function of temperature.

o Data Analysis: The heat capacity of the sample was calculated by comparing the heat flow to
that of a sapphire standard. The enthalpy of fusion was determined by integrating the area of
the melting peak. The data was fitted to a polynomial to describe the heat capacity as a
function of temperature. For the solid phase (220 to 280.5 K), the heat capacity is described
by Cp(c) = 0.8803(T/K) - 29.2 J/mol-K, and for the liquid phase (280.5 to 475 K), it is
described by Cp(l) = 0.6130(T/K) + 80.4 J/mol-K.[1]

Logical Workflow for Thermochemical Data
Determination

The following diagram illustrates the logical workflow for the experimental determination of key
thermochemical properties of a substance like cyclohexylbenzene.
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Workflow for Thermochemical Property Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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